molecular formula C24H19ClFN3O2S B4886326 [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate

[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate

Cat. No.: B4886326
M. Wt: 467.9 g/mol
InChI Key: ATRYLLAHELVEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorophenyl, dioxopyrrolidinyl, chlorophenylmethyl, and phenylcarbamimidothioate groups. Its diverse functional groups make it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the dioxopyrrolidinyl core: This step involves the cyclization of a suitable precursor under controlled conditions to form the dioxopyrrolidinyl ring.

    Introduction of the fluorophenyl group: This can be achieved through a substitution reaction where a fluorophenyl group is introduced to the dioxopyrrolidinyl core.

    Attachment of the chlorophenylmethyl group: This step involves the reaction of the intermediate with a chlorophenylmethyl reagent under specific conditions.

    Formation of the phenylcarbamimidothioate group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamimidothioate group.

    Reduction: Reduction reactions can occur at the carbonyl groups in the dioxopyrrolidinyl ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications

Properties

IUPAC Name

[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O2S/c25-17-8-6-16(7-9-17)15-27-24(28-19-4-2-1-3-5-19)32-21-14-22(30)29(23(21)31)20-12-10-18(26)11-13-20/h1-13,21H,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRYLLAHELVEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SC(=NCC3=CC=C(C=C3)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.